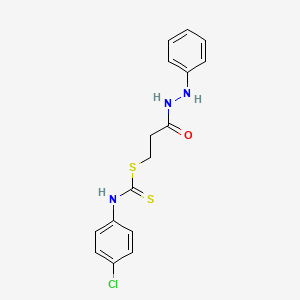
3-Oxo-3-(2-phenylhydrazinyl)propyl (4-chlorophenyl)carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an anilinocarbamoyl group, an ethylsulfanyl linkage, and a chlorophenyl methanethioamide moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new synthetic pathways and applications.
Méthodes De Préparation
The synthesis of 1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the anilinocarbamoyl intermediate: This step involves the reaction of aniline with a suitable carbamoyl chloride under controlled conditions to form the anilinocarbamoyl intermediate.
Introduction of the ethylsulfanyl group: The intermediate is then reacted with an ethylsulfanyl reagent, such as ethylthiol, in the presence of a base to introduce the ethylsulfanyl group.
Coupling with 4-chlorophenyl methanethioamide: The final step involves coupling the ethylsulfanyl intermediate with 4-chlorophenyl methanethioamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Analyse Des Réactions Chimiques
1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide can be compared with similar compounds such as:
1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-fluorophenyl)methanethioamide: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-bromophenyl)methanethioamide:
The uniqueness of 1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
77052-75-6 |
|---|---|
Formule moléculaire |
C16H16ClN3OS2 |
Poids moléculaire |
365.9 g/mol |
Nom IUPAC |
[3-oxo-3-(2-phenylhydrazinyl)propyl] N-(4-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C16H16ClN3OS2/c17-12-6-8-13(9-7-12)18-16(22)23-11-10-15(21)20-19-14-4-2-1-3-5-14/h1-9,19H,10-11H2,(H,18,22)(H,20,21) |
Clé InChI |
MWEHUOMLXUESHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC(=O)CCSC(=S)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















